molecular formula C21H20N2O4 B2595995 4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 439112-00-2

4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

Cat. No. B2595995
CAS RN: 439112-00-2
M. Wt: 364.401
InChI Key: LKMCMACEVULDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of anisoyl chloride and anisyl alcohol . Anisoyl chloride, also known as methoxybenzoyl chloride, is an acyl halide formed from anisic acid by replacing a hydroxyl group of the carboxylic acid with a chloride group . Anisyl alcohol, or 4-methoxybenzyl alcohol, is an organic compound used as a fragrance and flavorant .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds like anisyl alcohol are produced by the reduction of anisaldehyde . Anisoyl chloride could be formed from anisic acid by replacing a hydroxyl group of the carboxylic acid with a chloride group .


Chemical Reactions Analysis

Anisoyl chloride, a potential precursor to this compound, reacts exothermically with bases, including amines . It’s incompatible with water, strong oxidizing agents, alcohols, and may react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Scientific Research Applications

Novel Annulated Products from Aminonaphthyridinones

  • The compound has been involved in studies exploring novel heterocyclic systems, showing typical pyrrole-type reactivity. (Deady & Devine, 2006).

Synthesis and Characterization in Cytotoxicity Studies

  • It has been used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, with the structures established based on various analytical data. These compounds were screened for their in vitro cytotoxic activity. (Hassan, Hafez, & Osman, 2014).

Cytotoxic Agents in Leukemia and Lymphoma Studies

  • Certain derivatives have shown potent cytotoxicity against murine and human leukemias and lymphomas, and some demonstrated selective toxicity against solid tumors. (Gupton et al., 1999).

Crystal and Molecular Structure Analysis

  • Studies have also focused on the crystal and molecular structure analysis of derivatives, exploring their complex frameworks and potential applications in material science. (Chakraborty et al., 2007).

Safety and Hazards

Anisoyl chloride, a potential precursor to this compound, is corrosive to metals and skin, and its vapors may cause serious burns to the eyes . It’s incompatible with water, strong oxidizing agents, alcohols, and may react vigorously or explosively with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

properties

IUPAC Name

4-(4-methoxybenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-17-7-3-14(4-8-17)12-23-21(25)19-11-16(13-22-19)20(24)15-5-9-18(27-2)10-6-15/h3-11,13,22H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMCMACEVULDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.